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Compound of Interest

Compound Name: 1-(6-Bromopyridin-3-yl)ethanol

Cat. No.: B190142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

synthon and chemical building block, 1-(6-Bromopyridin-3-yl)ethanol. The information

presented herein is crucial for the unambiguous identification and characterization of this

compound in research and development settings, particularly in the fields of medicinal

chemistry and materials science. This document details nuclear magnetic resonance (NMR),

mass spectrometry (MS), and infrared (IR) spectroscopy data, along with generalized

experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for

1-(6-Bromopyridin-3-yl)ethanol.

Table 1: ¹H NMR Spectroscopic Data for 1-(6-Bromopyridin-3-yl)ethanol
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.35 d 2.4 1H H-2 (Pyridyl)

7.61 dd 8.4, 2.4 1H H-4 (Pyridyl)

7.47 d 8.4 1H H-5 (Pyridyl)

4.94 q 6.4 1H CH-OH

2.04 s 1H OH

1.51 d 6.4 3H CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(6-Bromopyridin-3-yl)ethanol

While experimental ¹³C NMR data is not readily available in the public domain, predicted

chemical shifts based on computational models provide valuable insight.

Predicted Chemical Shift (δ) ppm Assignment

~159 C-6 (Pyridyl)

~148 C-2 (Pyridyl)

~140 C-3 (Pyridyl)

~128 C-5 (Pyridyl)

~121 C-4 (Pyridyl)

~68 CH-OH

~25 CH₃

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.
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Table 3: Mass Spectrometry Data for 1-(6-Bromopyridin-3-yl)ethanol

m/z Ion Notes

201/203 [M]⁺

Molecular ion peak, showing

the characteristic isotopic

pattern for bromine (¹⁹Br/⁸¹Br ≈

1:1).

186/188 [M-CH₃]⁺ Loss of a methyl group.

158/160 [M-C₂H₄O]⁺ Loss of acetaldehyde.

157/159 [M-C₂H₅O]⁺ Loss of an ethoxy radical.

78 [C₅H₄N]⁺ Pyridyl fragment.

Note: The presence of bromine results in isotopic peaks with a mass difference of 2 Da and

approximately equal intensity.

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule based on the absorption of

infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for 1-(6-Bromopyridin-3-yl)ethanol
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Wavenumber (cm⁻¹) Intensity Assignment

3350-3150 Broad O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

2980-2850 Medium C-H stretch (aliphatic)

1590-1570 Strong C=N stretch (pyridine ring)

1470-1430 Strong C=C stretch (pyridine ring)

1100-1000 Strong
C-O stretch (secondary

alcohol)

850-800 Strong
C-H out-of-plane bend

(substituted pyridine)

600-500 Medium C-Br stretch

Experimental Protocols
The following are generalized methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
A solution of 1-(6-Bromopyridin-3-yl)ethanol (typically 5-25 mg) is prepared in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectrum is acquired on

a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are

referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)

source. The sample is introduced into the ion source, where it is vaporized and bombarded with

a beam of electrons, causing ionization and fragmentation. The resulting ions are separated by

a mass analyzer and detected.

Infrared (IR) Spectroscopy
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IR spectra can be obtained using an Attenuated Total Reflectance (ATR) Fourier Transform

Infrared (FTIR) spectrometer. A small amount of the solid or liquid sample is placed directly on

the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

structural identification of 1-(6-Bromopyridin-3-yl)ethanol.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structure Elucidation

1-(6-Bromopyridin-3-yl)ethanol

NMR Spectroscopy Mass Spectrometry IR Spectroscopy

Chemical Shifts
Coupling Constants

Integration

Molecular Ion Peak
Fragmentation Pattern

Characteristic Absorptions
Functional Groups

Confirmed Structure of
1-(6-Bromopyridin-3-yl)ethanol

NMR Data
MS Data IR Data

1-(6-Bromopyridin-3-yl)ethanol

¹H NMR:
- Pyridyl Protons
- Methine Proton
- Methyl Protons

provides info on

¹³C NMR:
- Pyridyl Carbons
- Methine Carbon
- Methyl Carbon

provides info on

Molecular Ion:
m/z 201/203

confirms

O-H Stretch:
~3300 cm⁻¹ (broad)

exhibits

C=N Stretch:
~1580 cm⁻¹

exhibits

C-O Stretch:
~1050 cm⁻¹

exhibits

Key Fragments:
[M-CH₃]⁺
[C₅H₄N]⁺

fragments to
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To cite this document: BenchChem. [Spectroscopic Profile of 1-(6-Bromopyridin-3-yl)ethanol:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b190142#1-6-bromopyridin-3-yl-ethanol-
spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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